4'-Borono-[1,1'-biphenyl]-4-carboxylic acid
Description
BenchChem offers high-quality 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-boronophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8,17-18H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHASYNKKTWLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bifunctional biphenyl linkers for supramolecular chemistry
An In-Depth Technical Guide to Bifunctional Biphenyl Linkers in Supramolecular Chemistry
Authored by a Senior Application Scientist
Abstract
The biphenyl moiety, a deceptively simple aromatic scaffold, serves as a cornerstone in the rational design of complex supramolecular architectures. Its inherent rigidity, tunable electronics, and capacity for axial chirality make it a privileged linker for connecting molecular building blocks into functional superstructures. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of bifunctional biphenyl linkers. We will delve into the fundamental principles governing their design, explore robust synthetic methodologies, detail their application in constructing advanced materials such as supramolecular polymers and metal-organic frameworks (MOFs), and outline the critical characterization techniques required to validate these assemblies. The causality behind experimental choices is emphasized throughout, offering field-proven insights to accelerate research and development.
The Biphenyl Core: A Privileged Scaffold for Supramolecular Design
The utility of the biphenyl unit in supramolecular chemistry stems from a unique combination of structural and electronic properties. Unlike flexible aliphatic chains, the biphenyl core provides a rigid and well-defined spatial arrangement of terminal functional groups. This rigidity is paramount for creating predictable and ordered long-range structures through self-assembly.
Key properties include:
-
Structural Rigidity and Defined Geometry: The C-C bond connecting the two phenyl rings has a significant rotational barrier, which imparts a degree of conformational restriction. This allows for precise control over the distance and orientation of the terminal functional groups, a critical factor in the design of crystalline materials like MOFs.[1][2]
-
π-π Stacking Interactions: The aromatic nature of the biphenyl rings facilitates non-covalent π-π stacking interactions.[3] These interactions are a crucial driving force in the self-assembly of supramolecular polymers and hydrogels, contributing to the stability and morphology of the final structure.[3][4] For instance, the inclusion of biphenyl moieties within a polymer network can introduce noncovalent crosslinks through these stacking interactions, significantly altering the material's properties.[3][5]
-
Axial Chirality: When appropriately substituted at the ortho positions, the biphenyl unit can exhibit atropisomerism, a form of axial chirality. This has been extensively exploited in the development of chiral ligands for asymmetric catalysis and in creating chiral supramolecular materials with unique chiroptical properties, such as circularly polarized luminescence.[6][7][8][9][10][11]
-
Tunability: The electronic properties of the biphenyl core and the nature of the terminal functional groups can be readily modified through synthesis, allowing for fine-tuning of the linker's behavior in coordination and self-assembly processes.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4,4'-Biphenyldicarboxylic Acid
This protocol describes a typical Suzuki-Miyaura reaction for synthesizing a common bifunctional biphenyl linker used in MOF chemistry. The rationale for choosing potassium carbonate as the base is its sufficient strength to facilitate transmetalation without causing significant side reactions. Toluene and water form a biphasic system that aids in product separation and catalyst stability.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
4-Carboxyphenylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene
-
Water (distilled)
-
Hydrochloric acid (1M)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromobenzoic acid, 4-carboxyphenylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of toluene. Add this catalyst solution to the main reaction flask. Rationale: Pre-mixing the palladium source and ligand allows for the formation of the active catalytic complex.
-
Solvent Addition: Add toluene and water to the flask (e.g., a 4:1 ratio).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst. [12]5. Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Separate the aqueous layer.
-
Acidification: Acidify the aqueous layer with 1M HCl until a white precipitate forms (pH ~2). Rationale: The product is a dicarboxylic acid, which is soluble in its carboxylate form under basic conditions and precipitates upon protonation.
-
Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4,4'-biphenyldicarboxylic acid.
Applications in Supramolecular Assembly
Bifunctional biphenyl linkers are versatile building blocks for a wide array of supramolecular structures.
Metal-Organic Frameworks (MOFs)
In MOF chemistry, rigid dicarboxylate or tetraphosphonate biphenyl linkers act as the "struts" that connect metal-based secondary building units (SBUs) into extended, often porous, 3D networks. [1][13][14]The length and geometry of the biphenyl linker directly dictate the topology and pore size of the resulting MOF, making them a key tool for tuning material properties for applications in gas storage, separation, and catalysis. [2][15][16]
| Linker Example | Metal SBU | Resulting MOF Type | Key Feature |
|---|---|---|---|
| Biphenyl-4,4'-dicarboxylate (BPDC) | Zn₄O cluster | IRMOF-10 type | Increased pore size vs. terephthalate |
| Biphenyl-3,5,3',5'-tetracarboxylate | Cu₂ paddlewheel | Highly connected network | High thermal and chemical stability |
| 2,2'-Dimethoxy-biphenyl-4,4'-dicarboxylate | Zn₄O cluster | Functionalized 3D network | Modified pore environment, potential for selective guest binding [13]|
Supramolecular Polymers and Hydrogels
When functionalized with groups capable of forming strong, directional non-covalent interactions (e.g., hydrogen bonding, π-π stacking), biphenyl linkers can self-assemble into one-dimensional supramolecular polymers. [17]For example, biphenyl-tripeptide conjugates have been shown to self-assemble into robust nanofiber hydrogels. [4][18]In these systems, the biphenyl core promotes π-π stacking, while the peptide moieties engage in extensive hydrogen bonding, leading to the formation of a stable, water-entraining network. [4][18]
Caption: Hierarchical self-assembly of bifunctional linkers into a nanofiber.
Drug Delivery and Sensing
The defined structure of biphenyl linkers makes them valuable in constructing complex biomolecular systems. In drug delivery, they can be used to connect a targeting moiety to a therapeutic agent, ensuring precise delivery and release. [19][20][21]Furthermore, biphenyl-containing macrocycles like biphenarenes create host-guest systems capable of encapsulating drug molecules, forming supramolecular nanoprodrugs that can be triggered for release in specific environments. [22]When incorporated into larger fluorescent molecules, the biphenyl unit can influence the electronic properties, leading to the development of supramolecular fluorescent probes for detecting specific analytes. [23][24]
Characterization of Biphenyl-Based Supramolecular Assemblies
No single technique can fully describe a supramolecular system. A multi-technique approach is essential for a comprehensive understanding of structure and dynamics across different length scales. [17][25]
| Technique | Information Provided | Relevance to Biphenyl Systems |
|---|---|---|
| NMR Spectroscopy | Molecular structure, connectivity, dynamics, host-guest interactions. | Confirms linker synthesis; DOSY NMR can measure assembly size and diffusion. [26][27] |
| Mass Spectrometry (MS) | Molecular weight of linkers and non-covalent complexes. | ESI-MS is gentle enough to detect intact supramolecular assemblies. [25] |
| X-ray Diffraction (XRD) | Atomic-level structure of crystalline materials. | Single-crystal XRD is the gold standard for determining MOF structures. [17] |
| Small-Angle Scattering (SAXS/SANS) | Size, shape, and morphology of assemblies in solution or solid state (nm scale). | Crucial for characterizing the size and shape of nanofibers in hydrogels. [25][28] |
| Microscopy (TEM, SEM, AFM) | Direct visualization of morphology and structure. | Provides real-space images of nanofibers, crystals, and other assembled structures. [26][28] |
| Circular Dichroism (CD) | Chiral organization and secondary structure (e.g., β-sheets). | Essential for studying the self-assembly of chiral biphenyl linkers. [4] |
| Rheology | Mechanical properties of gels (e.g., stiffness, viscosity). | Quantifies the bulk material properties of supramolecular hydrogels. [26][27]|
Conclusion and Future Outlook
Bifunctional biphenyl linkers are far more than simple spacers; they are active participants in directing the formation of complex and functional supramolecular systems. Their rigidity, chirality, and electronic tunability provide an unparalleled level of control for the rational design of materials. The continued development of novel synthetic routes, particularly in asymmetric synthesis, will undoubtedly expand the library of available chiral biphenyl ligands and linkers. [6][7][8]Future advancements will likely focus on creating increasingly sophisticated linkers for dynamic, responsive materials capable of complex functions in fields ranging from targeted therapeutics and diagnostics to advanced catalysis and smart materials.
References
- DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC - NIH. (n.d.). National Institutes of Health.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Cambridge.
- Structural characterisation methods for supramolecular chemistry that go beyond crystallography. (2021). Royal Society of Chemistry.
- Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. (2023). ACS Publications.
- Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki-Miyaura Coupling. (2023). PubMed.
- Advanced Methods for the Characterization of Supramolecular Hydrogels - PMC - NIH. (n.d.). National Institutes of Health.
- Applications of microscopy and small angle scattering techniques for the characterisation of supramolecular gels. (n.d.). Beilstein Journals.
- Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. (2023). American Chemical Society.
- Development of diverse adjustable axially chiral biphenyl ligands and catalysts. (2023). PubMed.
- How to Characterize Supramolecular Polymers: A User Guide. (2025). ACS Publications.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. (n.d.). Benchchem.
- Characterization of supramolecular gels. (2013). Royal Society of Chemistry.
- Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. (n.d.). PNAS.
- Bioinspired supramolecular nanofiber hydrogel through self-assembly of biphenyl-tripeptide for tissue engineering - PMC. (n.d.). National Institutes of Health.
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC. (2025). National Institutes of Health.
- Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis. (n.d.). Benchchem.
- Syntheses, structures and luminescence properties of novel metal–organic frameworks based on zinc(II), cadmium(II) or lead(II) and a 2,2′-dimethoxy-functionalised biphenyl linker. (2013). Semantic Scholar.
- Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). ACS Publications.
- DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. (2021). PubMed.
- Bioinspired supramolecular nanofiber hydrogel through self-assembly of biphenyl-tripeptide for tissue engineering. (2021). PubMed.
- Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC. (n.d.). National Institutes of Health.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
- Bifunctional linkers. (n.d.). CD Biosynsis.
- Supramolecular Polymerization of Biphenyl-Cyanostilbenes. Triggering Circularly Polarized Luminescence by Self-Assembly - PMC. (2025). National Institutes of Health.
- Coordination Polymers Based on a Biphenyl Tetraphosphonate Linker: Synthesis Control and Photoluminescence. (n.d.). MDPI.
- Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). ResearchGate.
- Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry - PMC - NIH. (2023). National Institutes of Health.
- Supramolecular Fluorescent Sensors: An Historical Overview and Update - PMC. (n.d.). National Institutes of Health.
- Metal–organic framework - Wikipedia. (n.d.). Wikipedia.
- Tuning the structure and function of metal–organic frameworks via linker design. (2014). Royal Society of Chemistry.
- Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC. (n.d.). National Institutes of Health.
- Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides. (n.d.). PubMed.
- pH-sensing supramolecular fluorescent probes discovered by library screening. (2025). Royal Society of Chemistry.
Sources
- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioinspired supramolecular nanofiber hydrogel through self-assembly of biphenyl-tripeptide for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Supramolecular Polymerization of Biphenyl-Cyanostilbenes. Triggering Circularly Polarized Luminescence by Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Bioinspired supramolecular nanofiber hydrogel through self-assembly of biphenyl-tripeptide for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biosynsis.com [biosynsis.com]
- 20. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Supramolecular Fluorescent Sensors: An Historical Overview and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Structural characterisation methods for supramolecular chemistry that go beyond crystallography - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. Advanced Methods for the Characterization of Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Characterization of supramolecular gels - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 28. BJOC - Applications of microscopy and small angle scattering techniques for the characterisation of supramolecular gels [beilstein-journals.org]
An In-depth Technical Guide to Boronic Acid Functionalized Benzoic Acid Derivatives
Foreword
The confluence of boronic acid chemistry with the foundational scaffold of benzoic acid has created a class of molecules with remarkable versatility and profound implications for science and medicine. Boronic acids, with their unique Lewis acidity and ability to form reversible covalent bonds with diols, offer a dynamic functional handle.[1][2] When appended to the robust and synthetically malleable benzoic acid framework, the resulting derivatives become powerful tools in drug discovery, diagnostics, and materials science. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of these fascinating compounds, grounded in field-proven insights and established scientific principles.
Core Concepts: The Synergy of Two Moieties
Boronic acid functionalized benzoic acid derivatives are bifunctional molecules. Understanding their utility requires an appreciation for the distinct yet complementary roles of each component.
-
The Boronic Acid Moiety (-B(OH)₂): First prepared in 1860, boronic acids are organoboron compounds characterized by a boron atom bonded to an organic group and two hydroxyl groups.[1][3] Their significance stems from two key properties:
-
Lewis Acidity: The boron atom possesses a vacant p-orbital, making it a mild Lewis acid capable of accepting electron pairs.[4] This property is central to its role in catalysis and molecular recognition.
-
Reversible Diol Binding: In aqueous environments, boronic acids exist in equilibrium between a neutral, trigonal planar (sp²) state and an anionic, tetrahedral (sp³) boronate form.[2] The boronate form readily and reversibly reacts with 1,2- or 1,3-diols (found in sugars, glycoproteins, and catecholamines) to form stable cyclic esters.[5][6][7] This specific, reversible covalent interaction is the cornerstone of their use in sensors and drug delivery systems.[8][9]
-
-
The Benzoic Acid Moiety (C₆H₄-COOH): This common organic scaffold provides a stable, aromatic platform. The carboxylic acid group is a versatile chemical handle for further modification and a key interaction point in biological systems. Its presence influences the overall solubility, acidity, and electronic properties of the molecule.[10] The relative positioning of the boronic acid and carboxylic acid groups (ortho, meta, or para) significantly impacts the molecule's overall pKa and steric profile.[11]
Caption: Core components of a boronic acid functionalized benzoic acid derivative.
Synthetic Strategies: Crafting the Molecules
The synthesis of these derivatives can be approached in several ways, primarily differing in when and how the carbon-boron bond is formed. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling: The Workhorse
The Suzuki-Miyaura coupling reaction is the most prevalent method for synthesizing aryl-aryl bonds and is exceptionally well-suited for this class of compounds.[8] The reaction couples an organoboron species with an organohalide.
Causality: The reaction is typically performed by reacting a halogen-substituted benzoic acid (e.g., 4-bromobenzoic acid) with a diboron reagent (like bis(pinacolato)diboron, B₂pin₂) in a Miyaura borylation, followed by coupling with another aryl halide, or more directly, by coupling a boronic acid-substituted arene with a halogenated benzoic acid.[12][13] The palladium catalyst is essential as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[14] A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the organoboron species to facilitate the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Direct C-H Borylation & Decarboxylative Borylation
More modern methods offer increased atom economy by avoiding pre-functionalized starting materials.
-
Direct C-H Borylation: This strategy involves the direct conversion of a C-H bond on the benzoic acid ring to a C-B bond, often using an iridium or rhodium catalyst.[15] This avoids the need for a halogenated precursor. Benzoic acid itself can even promote certain C-H borylation reactions.[16]
-
Decarboxylative Borylation: Recent advances have enabled the direct borylation of benzoic acids via photocatalysis, where the carboxylic acid group is removed and replaced with a boronic ester.[17][18] This method proceeds under mild, visible-light conditions and offers high functional group compatibility.[18] A copper-catalyzed ligand-to-metal charge transfer (LMCT) process can also convert aryl acids into aryl radicals that are then borylated at ambient temperatures.
| Synthesis Method | Advantages | Disadvantages | Key Reagents |
| Suzuki-Miyaura Coupling | Highly reliable, well-understood, broad substrate scope. | Requires pre-functionalized (halogenated) starting materials. | Palladium catalyst, Base, Organoboron reagent, Organohalide.[12] |
| Direct C-H Borylation | High atom economy, avoids halogenated intermediates. | Can have challenges with regioselectivity. | Iridium or Rhodium catalyst, Diboron reagent.[15] |
| Photocatalytic Decarboxylative Borylation | Uses abundant carboxylic acid precursors, mild conditions.[18] | Substrate scope can be limited; may require specific photocatalysts. | Photocatalyst, Light source, Diboron reagent.[17] |
Protecting Group Strategies
The boronic acid functional group can be unstable under certain reaction conditions (e.g., strong acid, oxidation).[19] To circumvent this, the boronic acid is often temporarily converted into a more robust derivative, known as a protecting group.
-
Pinacol Esters: This is the most common protecting group, formed by reacting the boronic acid with pinacol. Pinacol boronates are stable enough for column chromatography but are reactive enough to be used directly in Suzuki couplings.[19] Deprotection to the free boronic acid can require harsh acidic conditions.[3]
-
MIDA Esters (N-methyliminodiacetic acid): MIDA boronates are exceptionally stable to a wide range of reaction conditions but can be easily deprotected under mild basic hydrolysis.[4][19] This orthogonality makes them invaluable for complex, multi-step syntheses.[20]
Key Applications in Research and Development
The unique properties of these derivatives have led to their application in diverse scientific fields.
Drug Development and Medicinal Chemistry
The introduction of a boronic acid group can significantly alter the physicochemical and pharmacokinetic properties of a bioactive molecule, often improving selectivity and activity.[15][21]
-
Enzyme Inhibition: Boronic acids are excellent reversible covalent inhibitors of serine proteases. The boron atom forms a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site. The FDA-approved multiple myeloma drug Bortezomib (Velcade®) is a prime example of a peptide boronic acid, which paved the way for interest in boron-containing drugs.[8][22][23] Benzoic acid derivatives can serve as scaffolds to position the boronic acid "warhead" for optimal interaction with enzyme targets.
-
Drug Delivery and Bioconjugation: The ability to bind with diols on cell surfaces (glycoproteins and glycans) makes these molecules useful for targeted drug delivery.[8][24] They can also be used to create bioconjugates by linking therapeutic payloads to antibodies or other biomolecules through reversible boronate ester bonds.[25] Boronic acid functionalized polymers and hydrogels are being explored for controlled drug release systems.[26]
Sensing and Diagnostics
The specific and reversible interaction with diols is widely exploited for the development of sensors for biologically important molecules.[9][27]
-
Glucose Sensing: Boronic acid-based fluorescent sensors can detect glucose in biological fluids. Binding of glucose (a diol) to the boronic acid alters the electronic properties of an attached fluorophore, causing a measurable change in fluorescence.[6]
-
Detection of Biomarkers: These derivatives are used to create electrochemical and fluorescent sensors for other cis-diol-containing biomarkers, such as catecholamines (e.g., dopamine) and glycoproteins, which can be indicative of disease.[5][7] Boronic acid-functionalized materials are also used for the selective enrichment and isolation of these biomolecules from complex samples for analysis.[28][29]
Caption: Reversible diol binding mechanism for fluorescent sensing applications.
Experimental Protocol: Synthesis of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid
This protocol details a representative two-step synthesis via a Suzuki-Miyaura coupling, a foundational technique in this field. This self-validating workflow includes causality for key steps and characterization checkpoints.
Objective: To synthesize a biphenyl derivative possessing both a boronic acid and a carboxylic acid, a common building block for more complex structures.
Workflow Overview:
Caption: Experimental workflow for the synthesis of a bifunctional derivative.
Step 1: Synthesis of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dibromobenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (1.5 eq).
-
Causality: The flask is flame-dried to remove moisture, which can hydrolyze the boronic ester product. KOAc acts as the base required for the catalytic cycle.
-
-
Solvent and Degassing: Add anhydrous 1,4-dioxane as the solvent. Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq) to the flask under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Self-Validation: Characterize the purified product using ¹H NMR and ¹³C NMR to confirm the successful monoborylation and the presence of the pinacol group.
-
Step 2: Suzuki Coupling and Deprotection
-
Reactor Setup: To another flame-dried flask, add the purified 2-(4-bromophenyl)-pinacol boronate from Step 1 (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.1 eq), and sodium carbonate (Na₂CO₃) (2.0 eq).
-
Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 ratio). Degas thoroughly with argon.
-
Causality: The two-phase solvent system is common for Suzuki couplings. The base dissolves in the aqueous phase, while the organic components are in the toluene.
-
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) under argon.
-
Reaction: Heat the mixture to reflux (around 90-100 °C) and stir vigorously for 8-12 hours until TLC indicates consumption of the starting materials.
-
Workup: Cool the reaction. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Hydrolysis (Deprotection): Dissolve the crude ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Final Purification: Acidify the mixture with 1M HCl to a pH of ~2-3. This will precipitate the carboxylic acid product and simultaneously hydrolyze the pinacol ester to the free boronic acid.[3] Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Self-Validation: Confirm the structure and purity of the final product, 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid, using ¹H NMR, ¹³C NMR, ¹¹B NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Conclusion and Future Outlook
Boronic acid functionalized benzoic acid derivatives represent a class of compounds whose importance continues to grow. Their synthetic accessibility, combined with the unique reactivity of the boronic acid group, ensures their continued relevance. Future research will likely focus on developing more efficient and sustainable synthetic methods, such as novel catalytic C-H activation techniques, and expanding their applications. In drug discovery, the design of next-generation covalent inhibitors and targeted delivery systems will be a major thrust. In diagnostics and materials science, the development of more sophisticated multi-analyte sensors and stimuli-responsive "smart" materials built from these versatile molecular scaffolds holds immense promise.
References
-
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
-
ResearchGate. (2025). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
-
Cottet, A., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2567. [Link]
-
Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
-
Ju, T., et al. (2022). Photocatalytic direct borylation of carboxylic acids. ResearchGate. [Link]
-
Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046. [Link]
-
Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). Protecting groups for boronic acids.
-
Ju, T., et al. (2022). Photocatalytic direct borylation of carboxylic acids. Nature Communications, 13(1), 6898. [Link]
-
Vedejs, E. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
Zou, Y., et al. (2021). Benzoic Acid-Promoted C2–H Borylation of Indoles with Pinacolborane. Organic Letters, 23(8), 3132-3136. [Link]
-
ResearchGate. (n.d.). Reactivity of boron reagents with benzoic acid. ResearchGate. [Link]
-
Wang, J., et al. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. Current Organic Chemistry, 17(15), 1594-1605. [Link]
-
Mancini, R. S., Lee, J. B., & Taylor, M. S. (n.d.). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. [Link]
-
Guild, C. J., et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 90(11), 1530-1533. [Link]
-
Landrum, G. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
-
Peng, Y., et al. (2026). Advance in conception and synthesis of boronic acid-functionalized materials and the application for developing high-performance sensors in reporting disease markers. Coordination Chemistry Reviews, 546, 217063. [Link]
-
Tighadouini, S., et al. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4649-4671. [Link]
-
Zhang, Z., et al. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 30(14), 5432. [Link]
-
Macmillan Group. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Macmillan Group - Princeton University. [Link]
-
Hennink, W. E. (2011). Boronic acid functionalized polymers and hydrogels for biomedical applications. Utrecht University Repository. [Link]
-
Wu, L., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(30), 16569-16588. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
McLaren, R. L., et al. (2020). Boronic acids for functionalisation of commercial multi-layer graphitic material as an alternative to diazonium salts. RSC Advances, 10(66), 40223-40232. [Link]
-
Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(2), 223. [Link]
-
Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(1), 59. [Link]
-
Wang, J., et al. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. ResearchGate. [Link]
-
Wulff, G. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. Nanomaterials, 11(7), 1756. [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Andac, M., et al. (2012). Synthesis and characterization of boronic acid functionalized macroporous uniform poly(4-chloromethylstyrene-co-divinylbenzene) particles and its use in the isolation of antioxidant compounds from plant extracts. PubMed. [Link]
-
Kalinowska-Tłuścik, J., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2735. [Link]
-
ResearchGate. (n.d.). Boronic acid's intrinsic characteristics are useful for design of all three components of a bioconjugate. ResearchGate. [Link]
-
Andac, M., et al. (2012). Synthesis and characterization of boronic acid functionalized macroporous uniform poly(4-chloromethylstyrene-co-divinylbenzene) particles and its use in the isolation of antioxidant compounds from plant extracts. ResearchGate. [Link]
-
Gois, P. M. S., et al. (2024). Designing Functional and Responsive Molecules with Boronic Acids. Molecules, 29(10), 2321. [Link]
-
Zhang, Y., et al. (2012). Synthesis and Characterization of a Novel Boronic Acid-Functionalized Chitosan Polymeric Nanosphere for Highly Specific Enrichment of Glycopeptides. Journal of Proteome Research, 11(11), 5540-5548. [Link]
-
Semantic Scholar. (n.d.). A comprehensive review on benzoic acid and its derivatives. Semantic Scholar. [Link]
-
Zhao, H., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2635-2642. [Link]
-
Stößer, T., et al. (2018). Synthesis of Functional and Boronic Acid-Containing Aliphatic Polyesters via Suzuki Coupling. Polymer Chemistry, 9(33), 4363-4367. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Designing Functional and Responsive Molecules with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 13. Boronic Acids & Derivatives [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Photocatalytic direct borylation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery [mdpi.com]
- 24. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. research.utwente.nl [research.utwente.nl]
- 27. researchgate.net [researchgate.net]
- 28. Synthese and characterization of boronic acid functionalized macroporous uniform poly(4-chloromethylstyrene-co-divinylbenzene) particles and its use in the isolation of antioxidant compounds from plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and characterization of a novel boronic acid-functionalized chitosan polymeric nanosphere for highly specific enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid in Modern Synthesis
4'-Borono-[1,1'-biphenyl]-4-carboxylic acid stands as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its bifunctional nature, featuring a boronic acid for cross-coupling and a carboxylic acid for further derivatization or to impart specific physicochemical properties, makes it a highly valuable synthon. The biphenyl moiety is a well-recognized "privileged scaffold," frequently appearing in a multitude of biologically active compounds and advanced materials. The ability to efficiently and predictably engage this molecule in Suzuki-Miyaura coupling reactions is therefore of paramount importance for the rapid assembly of complex molecular architectures.
This guide provides an in-depth exploration of the critical parameters governing the successful Suzuki-Miyaura coupling of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvent systems, offering a framework for both reaction optimization and troubleshooting.
Mechanistic Considerations and Key Reaction Parameters
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoborane and an organic halide or triflate.[1][2][3] The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] However, the presence of a carboxylic acid on the boronic acid partner introduces specific challenges that must be addressed for optimal reaction outcomes.
The Challenge of the Carboxylic Acid Moiety
The primary complication arising from the carboxylic acid group is its acidity. In the presence of the bases required for the Suzuki coupling, the carboxylic acid is deprotonated to form a carboxylate. This carboxylate can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6] Furthermore, the increased polarity of the resulting carboxylate salt can significantly impact its solubility in common organic solvents, potentially leading to a heterogeneous reaction mixture and reduced reaction rates. Careful selection of the base and solvent system is therefore crucial.
Catalyst and Ligand Selection: A Balancing Act
The choice of the palladium source and its associated ligand is a critical determinant of reaction success. While a wide array of catalysts has been developed for Suzuki-Miyaura couplings, certain systems are better suited for substrates bearing potentially coordinating functional groups.
-
Palladium Source: Both Pd(0) and Pd(II) precatalysts can be employed. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which is a direct source of the active Pd(0) species, and Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which are reduced in situ to Pd(0). For large-scale synthesis, heterogeneous catalysts like palladium on carbon (Pd/C) offer advantages in terms of product purity (low residual palladium) and ease of removal.[7][8][9]
-
Ligands: Phosphine-based ligands are the most common, serving to stabilize the palladium catalyst and modulate its reactivity.[1]
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These electron-rich and sterically hindered ligands can promote the coupling of more challenging substrates, including aryl chlorides, and often allow for lower catalyst loadings and milder reaction conditions.[4]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as highly effective ligands, offering strong σ-donation and forming robust bonds with the palladium center.
-
For 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid, a catalyst system that is less susceptible to carboxylate inhibition is preferred. Often, employing a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or using a ligand that promotes rapid reductive elimination can mitigate this issue.
The Crucial Role of the Base
The base in a Suzuki-Miyaura coupling serves a dual purpose: it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid, and it neutralizes the acid generated during the catalytic cycle.[2][10] When coupling a substrate with a carboxylic acid, an additional equivalent of base is required to deprotonate the acidic proton.
-
Inorganic Bases:
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most commonly used bases. Sodium carbonate is a cost-effective choice for many standard couplings.[8][9] Potassium carbonate is slightly stronger and often used. Cesium carbonate is a stronger base and can be effective in more challenging couplings.
-
Phosphates (K₃PO₄): A moderately strong base that is often effective and can be less prone to causing ester hydrolysis if such functional groups are present elsewhere in the molecule.[4]
-
Hydroxides (NaOH, KOH): While effective, these strong bases can promote side reactions and are generally used with more caution.
-
The choice of base should be made in consideration of the coupling partner's functional group tolerance. For instance, if the aryl halide partner contains a base-sensitive group like an ester, a milder base such as potassium carbonate or potassium phosphate would be preferable to sodium hydroxide to avoid saponification.[6]
Solvent Systems: Ensuring Solubility and Promoting Reaction
The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate. Due to the presence of the carboxylic acid and the use of inorganic bases, aqueous solvent mixtures are frequently employed.
-
Ethereal Solvents/Water: Mixtures of 1,4-dioxane/water, tetrahydrofuran (THF)/water, or 1,2-dimethoxyethane (DME)/water are very common.[8][9] These systems provide good solubility for both the organic substrates and the inorganic base.
-
Alcohols/Water: Methanol/water or ethanol/water mixtures can also be effective and are considered greener solvent choices.[8][9][11]
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used, particularly for less reactive coupling partners, but their high boiling points can complicate product isolation.
The ratio of the organic solvent to water is a parameter that can be optimized to ensure all components remain in solution throughout the reaction.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid with an aryl bromide. The quantities can be scaled as needed, with appropriate adjustments to glassware and solvent volumes.
Materials:
-
4'-Borono-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.02 - 0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv), the aryl bromide (1.1 equiv), potassium carbonate (3.0 equiv), and Pd(PPh₃)₄ (0.02-0.05 equiv).
-
Fit the flask with a reflux condenser.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture of DME and water (e.g., a 4:1 v/v ratio). Degassing can be achieved by sparging with an inert gas for 15-20 minutes or by three cycles of freeze-pump-thaw.
-
Add the degassed solvent mixture to the flask via syringe or cannula.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to reflux (typically 80-90 °C) using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water.
-
Carefully acidify the aqueous mixture to a pH of 2-3 using 1M HCl. This step is crucial to protonate the carboxylic acid of the product, rendering it soluble in organic solvents.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Summary of Recommended Conditions
| Parameter | Recommended Condition | Rationale & Considerations |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd/C (5-10 wt%) | Pd(PPh₃)₄ is a reliable choice for many substrates.[8][9] Pd/C is advantageous for ease of removal and low metal contamination in the final product.[7][8][9] |
| Base | K₂CO₃ or K₃PO₄ (3 equiv) | Provides sufficient basicity for the transmetalation and to neutralize the carboxylic acid. Milder than hydroxides, preserving other functional groups.[4] |
| Solvent | DME/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1) | Aqueous mixtures ensure solubility of the boronic acid salt and the inorganic base.[8][9] |
| Temperature | 80 - 100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe without significant thermal decomposition. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor solubility of reactants. | 1. Use a fresh bottle of catalyst. Consider a more robust ligand system (e.g., a Buchwald ligand). 2. Ensure proper degassing of solvents and purging of the reaction vessel. 3. Adjust the solvent ratio or try a different solvent system (e.g., dioxane/water). |
| Protodeboronation | Presence of excess water or acid, or prolonged reaction times at high temperatures. | Use freshly dried solvents. Ensure the base is added before prolonged heating. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate the homocoupling pathway. | Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction. |
| Difficult Purification | Product has similar polarity to starting materials or byproducts. | Acidify thoroughly during workup to ensure the product is in its neutral, less polar form. Optimize the recrystallization solvent system or the gradient for column chromatography. |
Conclusion
The Suzuki-Miyaura coupling of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid is a powerful transformation for the synthesis of complex biphenyl structures. Success hinges on the careful consideration of the substrate's unique properties, particularly the presence of the carboxylic acid. By selecting an appropriate catalyst system, a suitable base in sufficient excess, and an effective solvent mixture, researchers can achieve high yields and predictable outcomes. The protocols and insights provided herein serve as a comprehensive guide for the effective application of this versatile building block in drug discovery and materials science.
References
-
Gooßen, L. J., & Gooßen, K. (2002). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Inorganica Chimica Acta, 338, 1-13. [Link]
-
Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248-252. [Link]
-
Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(23), 7793-7801. [Link]
-
Caddick, S., & Cloke, F. G. N. (2005). Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. In Palladium in Organic Synthesis (pp. 63-101). Wiley-VCH. [Link]
-
Chen, J., & Wang, J. (2018). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. Organic Letters, 20(15), 4565-4569. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (5), e2 Billingsley. [Link]
-
Ennis, D. S., et al. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(4), 248-252. [Link]
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4673-4676. [Link]
-
Ennis, D. S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]
-
Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046. [Link]
-
Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? [Online forum post]. r/chemistry. [Link]
-
Mata, E. G., et al. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 7(61), 38265-38274. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of Glasgow). [Link]
-
Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? [Online forum post]. r/OrganicChemistry. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Karami, K., et al. (2018). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Research on Chemical Intermediates, 44(1), 227-241. [Link]
-
Biedulska, M., et al. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Materials, 13(18), 4125. [Link]
-
Reddit. (2026, February 12). Struggling on suzuki couplings [Online forum post]. r/Chempros. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Troubleshooting & Optimization
Preventing protodeboronation of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid
Technical Support Center: Organoboron Stability & Optimization Subject: Preventing Protodeboronation of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid Case ID: 4-BB-COOH-STAB-001
Executive Summary
You are encountering stability issues with 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid . This molecule presents a dual challenge: the biphenyl core creates solubility constraints, while the carboxylic acid moiety complicates the pH-dependent speciation required for Suzuki-Miyaura cross-coupling.
The primary failure mode is protodeboronation , where the C–B bond is cleaved and replaced by a C–H bond, yielding the byproduct [1,1'-biphenyl]-4-carboxylic acid. This process is accelerated by high pH, high temperature, and slow transmetallation rates.
This guide provides a tiered troubleshooting approach, ranging from immediate reaction parameter adjustments to advanced derivatization strategies (MIDA boronates and Trifluoroborates).
Module 1: Diagnostic & Root Cause Analysis
Q: How do I confirm if protodeboronation is my primary failure mode? A: Analyze your crude reaction mixture via LC-MS or 1H NMR before workup.
-
LC-MS: Look for a mass peak corresponding to [M – B(OH)₂ + H] . For your specific molecule (MW ~242.04), the deboronated byproduct (biphenyl-4-carboxylic acid) will appear at MW ~198.07 .
-
1H NMR: The disappearance of the broad B-OH singlets (typically >10 ppm or variable) is not reliable. Instead, look for the emergence of a new proton signal on the biphenyl ring corresponding to the position where boron was attached (often a triplet or doublet of doublets in the aromatic region, distinct from the starting material).
Q: Why is this happening? A: The mechanism is base-catalyzed. In Suzuki couplings, a base is required to activate the boron, forming a boronate "ate" complex (species B below).[1] This anionic species is nucleophilic enough for transmetallation, but it is also the species susceptible to hydrolysis. If the catalytic cycle (transmetallation) is slower than the hydrolysis rate, the boron is lost.
Mechanism of Failure:
-
Activation: Base attacks the neutral boronic acid.
-
Destabilization: The resulting boronate anion acts as a leaving group.
-
Cleavage: Water or a proton source attacks the ipso-carbon (C1), cleaving the C-B bond.
Figure 1: The pathway to failure. High pH increases the concentration of the 'Ate' complex, increasing the statistical probability of cleavage.
Module 2: Reaction Condition Optimization (The "Quick Fix")
Q: My reaction yields are low. Can I fix this without synthesizing a new starting material? A: Yes, by strictly controlling the "Free Boronate" concentration and adjusting stoichiometry.
Critical Adjustment: Base Stoichiometry
Your molecule contains a carboxylic acid.
-
Standard Protocol: 2.0 equiv of base.
-
Your Requirement: >3.0 equiv of base. [2][3]
-
Reasoning: The first equivalent of base is instantly consumed to deprotonate the carboxylic acid (-COOH
-COO⁻). If you only add 2.0 equiv, you are left with only 1.0 equiv to activate the boron and facilitate the catalytic cycle, leading to stalled reactions and decomposition.
-
Protocol A: Anhydrous "Slow Release" Conditions
Switching to an anhydrous base reduces the concentration of water available for the hydrolysis step.
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ (Anhydrous) | Low solubility in organic solvents creates a "heterogeneous slow release" of the active base, keeping the vulnerable boronate concentration low. |
| Solvent | 1,4-Dioxane or Toluene | Non-protic. Avoid alcohols (MeOH/EtOH) which promote solvolysis. |
| Water | Trace (controlled) | Add exactly 2.0–4.0 equiv of water if strictly necessary for the mechanism; otherwise, rely on the base's hydration shells. |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 | Fast transmetallation is the best defense. Bulky, electron-rich ligands (Buchwald G2/G3) accelerate the cross-coupling step so it outcompetes decomposition. |
Module 3: Derivatization Strategies (The "Heavy Artillery")
If optimization fails, you must protect the boron. The two industry-standard methods are MIDA Boronates and Potassium Trifluoroborates .
Strategy 1: MIDA Boronates (Recommended for Complex Syntheses)
MIDA (N-methyliminodiacetic acid) protects the boron by rehybridizing it from sp² to sp³. This shuts down the empty p-orbital, making the boron immune to base attack until intentionally hydrolyzed.
Q: How do I convert my acid to a MIDA boronate? A: Use the Dean-Stark dehydration method.[3]
Protocol B: Synthesis of 4'-MIDA-boronate-[1,1'-biphenyl]-4-carboxylic acid
-
Reagents: Suspend 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv) and MIDA (1.2–1.5 equiv) in Toluene/DMSO (10:1 ratio).
-
Setup: Equip flask with a Dean-Stark trap filled with toluene.
-
Reaction: Reflux (110°C) for 12–16 hours. Water removal drives the equilibrium.
-
Workup: The product is often stable to silica gel. Concentrate and purify via column chromatography (Eluent: Et₂O/MeOH or Acetone).
Q: How do I use the MIDA boronate in the coupling? A: Use "Slow Release" hydrolysis conditions.
-
Conditions: K₃PO₄ (3.0M aq) / Dioxane at 60°C.
-
Mechanism: The aqueous base slowly hydrolyzes the MIDA group, releasing the reactive boronic acid in small portions. This keeps the standing concentration of the unstable boronic acid low, minimizing protodeboronation while maintaining enough reagent for the Palladium cycle.
Figure 2: The MIDA "Slow Release" Strategy. By throttling the release of the free acid, the cross-coupling pathway is kinetically favored over decomposition.
Strategy 2: Potassium Trifluoroborates (R-BF₃K)
Best if you require water solubility or if the carboxylic acid is causing solubility issues in organic solvents.
Protocol C: Conversion to R-BF₃K
-
Dissolve: Dissolve the boronic acid in MeOH (or MeOH/Water).
-
Add Fluoride: Add excess KHF₂ (Potassium Bifluoride, 3.0–4.0 equiv). Note: KHF₂ is acidic, which helps prevent protodeboronation during synthesis.
-
Precipitate: Stir at RT for 1-3 hours. The product often precipitates or can be crystallized by adding Et₂O.
-
Usage: These salts are stable to air and moisture.[4] In Suzuki couplings, they require a protic solvent (MeOH/H₂O) or a Lewis Acid additive (like SiCl₄) to hydrolyze the fluorides and activate the boron.
References & Further Reading
-
Mechanism of Protodeboronation: Cox, P. A., et al. (2017).[5][6][7] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[1][5]
-
MIDA Boronates (General & Synthesis): Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[1][5]
-
Trifluoroborates: Molander, G. A., & Ellis, N. (2007).[8] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Protodeboronation in Suzuki Coupling: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
Technical Support Center: Optimizing Suzuki Coupling Yields with Carboxylic Acid-Containing Boronic Acids
Welcome to our dedicated technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the unique challenges presented by Suzuki-Miyaura cross-coupling reactions involving boronic acids functionalized with carboxylic acids. This guide is structured in a question-and-answer format to directly address the common issues and frequently asked questions encountered in the lab.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental failures and provides a systematic approach to identifying the root cause and implementing effective solutions.
Q1: My reaction yield is low or zero when using a carboxylic acid-containing boronic acid. What are the likely causes and how can I fix this?
Low or no yield in these specific Suzuki couplings is a frequent issue, often stemming from a combination of factors related to the acidic nature of your substrate. The primary culprits are catalyst inhibition, incorrect base stoichiometry, and poor solubility.
Underlying Causes and Corrective Actions:
-
Catalyst Inhibition by Carboxylate: The deprotonated carboxylic acid (carboxylate) formed under basic conditions can coordinate to the palladium center.[1] This coordination can stabilize the Pd(II) intermediate, hindering the crucial transmetalation or reductive elimination steps and effectively deactivating the catalyst.[1]
-
Solution 1: Switch Palladium Source. If you are using a Pd(II) precatalyst like Pd(OAc)₂, the carboxylate can interfere with the initial reduction to the active Pd(0) species.[2] Switching to a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass this problematic activation step and often improves results.[1][3]
-
Solution 2: Employ Bulky Ligands. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) can create a sterically hindered environment around the palladium center, which may disfavor carboxylate coordination and promote the desired catalytic cycle.[4]
-
-
Insufficient Active Base: The carboxylic acid proton is acidic and will consume one equivalent of the base you add. If this is not accounted for, there may not be enough base remaining to efficiently promote the catalytic cycle, specifically the formation of the reactive boronate species required for transmetalation.[1]
-
Solution: Increase Base Equivalents. Always add at least one extra equivalent of base to neutralize the acidic proton on your boronic acid, in addition to the 2-3 equivalents typically required for the reaction itself. A total of 3-4 equivalents is a good starting point.
-
-
Poor Solubility: Carboxylic acid-containing boronic acids are often highly polar and may have poor solubility in common non-polar Suzuki solvents like toluene.[1] If your substrate is not adequately dissolved, the reaction will be slow and inefficient.
-
Solution: Optimize the Solvent System. Switch to a more polar solvent system that can dissolve all reaction components.
-
Aqueous Mixtures: Mixtures of solvents like 1,4-dioxane/water, THF/water, or DMF/water are highly effective.[1][5] The water helps dissolve the inorganic base and the polar boronic acid.
-
Polar Aprotic Solvents: In some cases, using DMF or DMSO can be beneficial, but be mindful of potential side reactions at high temperatures.[5]
-
-
Q2: I'm observing a significant amount of a side product where the boronic acid group has been replaced by a hydrogen. What is this side reaction and how can I prevent it?
This common and often frustrating side reaction is known as protodeboronation (or protodeborylation).[6] It is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively destroying your starting material. This process is highly dependent on the reaction conditions and the electronic properties of the boronic acid.[6][7]
Mechanism of Protodeboronation
Caption: General scheme of the protodeboronation side reaction.
Strategies to Minimize Protodeboronation:
-
Use Boronic Esters for "Slow Release": Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy.[6][8] These esters are more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release the boronic acid in situ. This keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing the side reaction.[6]
-
Choose a Milder Base: Strong bases can accelerate protodeboronation. Using a milder base like potassium fluoride (KF) or cesium fluoride (CsF) can sometimes suppress this pathway while still being effective enough to promote the Suzuki coupling.[1][9]
-
Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor decomposition pathways. Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Running the reaction at the lowest effective temperature can also help.[10]
Q3: My reaction is producing a homocoupled dimer of the boronic acid instead of the desired cross-coupled product. How can I minimize this?
The formation of a biaryl dimer from two molecules of your boronic acid (Ar-Ar) is known as homocoupling. This side reaction consumes your starting material and complicates purification.
Primary Causes and Prevention Methods:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid, a reaction that is also catalyzed by palladium.[3]
-
Solution: Rigorous Degassing. Before adding the palladium catalyst, thoroughly degas all solvents and the reaction mixture. This is critical. Common methods include:
-
Inert Gas Sparging: Bubble an inert gas like argon or nitrogen through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: For more sensitive reactions, perform at least three freeze-pump-thaw cycles to remove dissolved gases.[3]
-
-
-
Use of Pd(II) Precatalysts: As mentioned, Pd(II) sources must be reduced in situ to the active Pd(0) catalyst. This reduction process can sometimes involve the boronic acid itself, leading to homocoupling.[2][3]
-
Solution: Use a Pd(0) Source. Start with a catalyst already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the initial reduction step that can trigger homocoupling.[3]
-
Frequently Asked Questions (FAQs)
Q4: Why is the choice of base so critical when working with carboxylic acid-containing boronic acids?
The base in a Suzuki reaction performs multiple essential roles, and its choice becomes even more critical with acidic substrates.[11]
-
Neutralization: As discussed, the base must first neutralize the acidic proton of the carboxylic acid.
-
Boronate Formation: The primary role of the base is to react with the boronic acid (RB(OH)₂) to form a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻).[12][13][14] This "ate" complex is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[9]
-
Catalyst Regeneration: The base is also involved in the regeneration of the Pd(0) catalyst at the end of the cycle.[11]
With a carboxylic acid present, you have a competing acid-base reaction. A base that is too weak may not form the boronate species efficiently, while a base that is too strong might promote side reactions like protodeboronation or hydrolysis of other functional groups.[13]
| Base Type | Examples | Strength | Use Case & Considerations |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Moderate-Strong | Most common choice. Effective and economical. Cs₂CO₃ is more soluble and often gives better results for difficult couplings.[15] |
| Phosphates | K₃PO₄ | Strong | A very effective base, often used with sterically hindered substrates. Can be too harsh for base-sensitive groups.[5] |
| Fluorides | KF, CsF | Mild | Excellent choice when base-sensitive functional groups (like esters) are present. Activates the boronic acid without being strongly basic.[1][9] |
| Hydroxides | NaOH, KOH | Very Strong | Generally too harsh and can promote significant side reactions, including protodeboronation. Used in specific industrial processes but less common in fine chemical synthesis.[15] |
Q5: Should I protect the carboxylic acid group before the coupling reaction?
Protecting the carboxylic acid, typically as a methyl or ethyl ester, is a very common and often successful strategy.
-
Advantages:
-
Eliminates the problem of catalyst inhibition by the carboxylate.[1]
-
Removes the acidic proton, simplifying base stoichiometry.
-
Improves solubility in standard organic solvents.
-
-
Disadvantages:
-
Adds two steps to your synthesis (protection and deprotection), which reduces overall yield and increases labor.
-
Recommendation: First, attempt the coupling directly using the strategies outlined in this guide (e.g., Pd(0) catalyst, appropriate base/solvent). If yields remain low after optimization, then protecting the carboxylic acid as an ester is a reliable alternative.[1]
Q6: What is a robust starting point for a challenging Suzuki coupling with a carboxyarylboronic acid?
When faced with a new, challenging substrate, a well-chosen set of initial conditions is key. The following protocol is a robust starting point designed to address the common failure modes.
Recommended Starting Protocol
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1.0 eq | Limiting Reagent |
| Boronic Acid | 1.2 - 1.5 eq | Slight excess to drive reaction and account for potential decomposition. |
| Pd Source | Pd₂(dba)₃ (1-2 mol %) | Pd(0) source to avoid homocoupling during catalyst activation.[2] |
| Ligand | SPhos or XPhos (2-4 mol %) | Bulky, electron-rich ligand to promote reductive elimination and prevent carboxylate binding.[4] |
| Base | K₃PO₄ (4.0 eq) | Strong, effective base. 3 eq for the reaction, 1 eq to neutralize the carboxylic acid.[1][5] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Ensures solubility of polar substrates and inorganic base.[5] |
| Temperature | 80 - 100 °C | Sufficient thermal energy for most couplings. |
| Atmosphere | Nitrogen or Argon | Crucial to prevent oxygen-mediated side reactions.[3] |
Workflow for Troubleshooting Failed Reactions
Caption: A decision-making workflow for troubleshooting low yields.
Experimental Protocol
General Procedure for Suzuki Coupling with 3-Carboxyphenylboronic Acid
This protocol is a representative example and should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 eq), 3-carboxyphenylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 4.0 mmol, 4.0 eq).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Degassing: Sparge the resulting suspension with argon gas for 20 minutes while stirring.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol %). Add the catalyst mixture to the reaction flask under a positive pressure of argon.
-
Heating: Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
References
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?[Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Cacchi, S., & Fabrizi, G. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules.
-
ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
- Cox, P. A., et al. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry.
-
Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry. [Link]
-
Watson, A. J. B., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?[Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
Solvent selection for recrystallization of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid
Executive Summary & Solvent Selection Matrix
Compound Analysis: 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid (CAS: 89641-18-9) presents a unique purification challenge. It possesses a rigid, hydrophobic biphenyl core flanked by two highly polar, hydrogen-bonding moieties: a carboxylic acid (-COOH) and a boronic acid (-B(OH)₂).
The "Brick" Effect: This molecule acts as a "solubility brick."[1] The biphenyl core resists water, while the polar ends resist non-polar organics (Hexane, Toluene).[1] Furthermore, thermal stress during recrystallization risks dehydrating the boronic acid into its trimeric anhydride form (boroxine).[1]
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Application | Pros | Cons |
| THF / Water | 1:1 to 3:1 | Primary Recommendation | Excellent solubility for the biphenyl core; water prevents boroxine formation. | THF is harder to dry; requires vacuum oven. |
| Acetonitrile / Water | 2:1 | High Purity Needs | "Goldilocks" polarity; good for removing non-polar organic impurities. | Lower solubility than THF; requires higher volumes. |
| Ethanol / Water | Variable | General Purpose | Non-toxic; cheap. | Risk: Potential ethyl ester formation at the carboxylic acid site if heated for prolonged periods.[1] |
| Acetone / Hexane | 1:5 | Anti-Solvent Crash | Rapid precipitation. | High Risk: Lack of water promotes boroxine formation; often leads to "oiling out." |
Critical Mechanism: The Boroxine Cycle[1]
Users frequently misinterpret NMR data of recrystallized boronic acids, seeing "impurities" that are actually dehydration products.[1] Boronic acids reversibly trimerize into cyclic anhydrides (boroxines) upon heating or in anhydrous conditions.[2]
The Fix: You must include water in your recrystallization solvent or workup to push the equilibrium back to the monomeric acid.[1]
Figure 1: The reversible dehydration of boronic acids.[1] To ensure the monomeric form, the final crystallization or wash step must involve water.[1]
Step-by-Step Protocols
Method A: Thermal Recrystallization (THF/Water)
Best for: Material with high organic impurity content.
-
Dissolution: Suspend the crude solid in THF (approx. 10 mL per gram). Heat to reflux (66°C).
-
Titration: If solids remain, add more THF in small portions until dissolved.
-
Filtration (Crucial): While hot, filter through a pad of Celite (diatomaceous earth) to remove Palladium black (from Suzuki coupling).[1]
-
Nucleation: Maintain heat. Add Water dropwise until the solution turns slightly turbid (cloudy).[1]
-
Clarification: Add a few drops of THF to make the solution clear again.[1]
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (wrap flask in foil/towel). Then move to an ice bath (0°C).
-
Isolation: Filter the white precipitate. Wash with cold Water/THF (3:1) .
-
Drying: Dry in a vacuum oven at 40°C. Note: High heat under vacuum can induce surface dehydration (boroxine). If this happens, expose the solid to moist air for 2 hours before use.[1]
Method B: Acid-Base Reprecipitation (Chemical Purification)
Best for: Bulk purification and removing non-acidic organic impurities.
-
Dissolution: Dissolve crude solid in 1M NaOH (or Na₂CO₃). The compound will dissolve as the bis-sodium salt.
-
Wash: Extract the aqueous layer with Ethyl Acetate (2x).
-
Why? The product stays in the water (as a salt); non-polar organic impurities move to the Ethyl Acetate.[1]
-
-
Precipitation: Acidify the aqueous layer slowly with 1M HCl to pH ~2-3.
-
Observation: The product will crash out as a thick white solid.[1]
-
-
Collection: Filter and wash thoroughly with water to remove NaCl salts.
Troubleshooting & FAQ
Q1: My NMR shows a second set of aromatic peaks. Is my product impure?
-
Diagnosis: This is likely the Boroxine (trimer).[1]
-
Verification: Run the NMR in
with one drop of added. If the extra peaks disappear/merge, it was just the anhydride.[1] -
Fix: Recrystallize again with a higher water ratio, or simply expose the solid to atmospheric humidity.[1]
Q2: The product "oiled out" (formed a sticky goo) instead of crystallizing.
-
Cause: The anti-solvent (Water or Hexane) was added too fast, or the temperature dropped too quickly.[1]
-
Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" if available. Cool much slower (leave the flask in the hot oil bath and turn the heat off, letting them cool together).
Q3: The solid is gray or black.
-
Cause: Residual Palladium (Pd) from the cross-coupling reaction.[1]
-
Fix: Perform the Method B (Acid-Base) protocol. Before acidifying, treat the basic aqueous solution with activated carbon (charcoal) for 30 minutes, then filter through Celite.[1] Then acidify to precipitate.
Q4: Can I use Methanol?
-
Warning: Methanol is risky. Boronic acids can form methyl esters (boronates) with methanol, and the carboxylic acid can also esterify.[1] While often reversible, it complicates analysis.[1] Avoid if possible.
Logic Flow: Purification Decision Tree
Figure 2: Decision matrix for selecting the appropriate purification workflow.
References
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for boroxine/boronic acid equilibrium).
-
Santucci, L., et al. (1970).[1] "Boronic Acids and their Derivatives." Journal of the Chemical Society.[1]
-
Organic Syntheses. (2008). "Preparation of 4-Biphenylcarboxylic Acid Derivatives via Suzuki Coupling." Org.[3][4][5][6] Synth. (General procedure for biphenyl acid workup). Link
-
Sigma-Aldrich/Merck. "Product Specification: 4-Carboxyphenylboronic acid." (Solubility data used for analog comparison). Link
-
ResearchGate Forums. (2016). "How to purify boronic acids/boronate esters?" (Community consensus on boroxine prevention). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Carboxyphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Validation & Comparative
1H NMR spectrum analysis of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid
Technical Assessment: Structural Elucidation of 4'-Borono-[1,1'-biphenyl]-4-carboxylic Acid via 1H NMR
Part 1: Executive Summary & Structural Logic
Compound: 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid CAS: 89641-21-4 Molecular Formula: C₁₃H₁₁BO₄ Application: Bifunctional linker for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
The Analytical Challenge: This molecule presents a unique spectroscopic challenge due to its dual hydrogen-bonding functionalities. The carboxylic acid (-COOH) and boronic acid (-B(OH)₂) groups have distinct solubility profiles and reactivity. A standard 1H NMR analysis must differentiate between the two aromatic rings (biaryl core) and validate the integrity of the boronic acid group, which is prone to dehydration (boroxine formation) or esterification depending on the solvent.
This guide compares the Gold Standard Solvent System (DMSO-d6) against common alternatives to provide a definitive reference for purity assessment.
Part 2: Theoretical Framework & Spin Systems
The structure consists of two para-substituted benzene rings linked by a single bond. Due to the rapid rotation around the phenyl-phenyl bond at room temperature, the molecule exhibits effective
-
Ring A (Carboxyl-substituted): An AA'BB' system. The protons ortho to the electron-withdrawing Carboxyl group are significantly deshielded.
-
Ring B (Borono-substituted): An AA'BB' system. Boron is electropositive but the empty p-orbital can accept electron density. The protons ortho to Boron are deshielded, but typically less so than those ortho to a Carboxyl group.
Diagram 1: Structural Assignment & Splitting Tree
Caption: Structural connectivity and predicted signal assignment logic. Note that Ring A and Ring B protons may overlap depending on concentration and water content.
Part 3: Comparative Solvent Analysis
The choice of solvent is the single most critical variable in the analysis of boronic acids.
Comparison Table: Solvent Performance
| Feature | DMSO-d6 (Recommended) | Methanol-d4 (Alternative) | D₂O + NaOD (Specialized) |
| Solubility | High. Dissolves both polar ends effectively. | Moderate. Good solubility but reactive. | High (as salt). Requires deprotonation. |
| -B(OH)₂ Signal | Visible. Appears as a sharp singlet ~8.0–8.2 ppm. | Invisible. Rapid exchange with solvent deuterium (-B(OD)₂). | Invisible. Exchange with solvent. |
| -COOH Signal | Visible. Broad singlet ~12–13 ppm. | Invisible. Exchange with solvent. | Absent. Deprotonated to -COO⁻. |
| Artifacts | Water Peak. Hygroscopic nature of DMSO can broaden -OH peaks. | Esterification. Risk of forming methyl esters or methyl boronates in situ. | Shift Changes. Anionic character shifts aromatic peaks upfield. |
| Suitability | Primary Characterization. | Not Recommended for structural confirmation. | Salt Analysis only. |
Key Insight: In Methanol-d4, the boronic acid moiety can form mono- or di-methyl esters (
Part 4: Experimental Protocol (Self-Validating)
To ensure the spectrum represents the monomeric boronic acid and not the dehydrated boroxine trimer, follow this protocol.
Workflow Diagram
Caption: Step-by-step workflow to minimize boroxine artifacts and ensure accurate integration.
Protocol Details:
-
Concentration: Keep concentration below 15 mg/0.6 mL. High concentrations favor boroxine (anhydride) formation.
-
Water Content: Ensure DMSO-d6 is dry. Significant water content will cause the -B(OH)₂ protons (singlet) to broaden or merge with the water peak (~3.33 ppm).
-
Relaxation Delay (d1): Set d1 to at least 5-10 seconds. The quaternary carbons and carboxylic protons have long T1 relaxation times. Short delays will result in poor integration of the acid protons.
Part 5: Spectral Data & Assignment
Reference Solvent: DMSO-d6 (2.50 ppm ref) Temperature: 298 K
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |
| 12.90 – 13.10 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton. May be invisible if "wet" solvent is used. |
| 8.15 – 8.25 | Singlet | 2H | -B(OH)₂ | Characteristic boronic acid protons. Diagnostic for "free" acid vs. boroxine. |
| 8.00 – 8.05 | Doublet ( | 2H | Ar-H (Ring A) | Ortho to -COOH. Strong electron-withdrawing group (EWG) deshields these most. |
| 7.85 – 7.90 | Doublet ( | 2H | Ar-H (Ring B) | Ortho to -B(OH)₂. Boron is less EWG than Carboxyl. |
| 7.75 – 7.82 | Doublet ( | 2H | Ar-H (Ring A) | Meta to -COOH (Ortho to phenyl linkage). |
| 7.65 – 7.72 | Doublet ( | 2H | Ar-H (Ring B) | Meta to -B(OH)₂ (Ortho to phenyl linkage). |
Note: The biphenyl linkage protons (Meta to functional groups) often overlap in the 7.7–7.8 ppm region depending on exact concentration and temperature.
Part 6: Troubleshooting & Artifacts
1. The "Missing" Boron Peak:
If the singlet at ~8.2 ppm is absent or extremely broad, your DMSO is likely "wet." The protons are exchanging with
-
Solution: Add activated 4Å molecular sieves to the NMR tube or use a fresh ampoule of DMSO-d6.
2. Extra Aromatic Signals (Boroxine Formation): Boronic acids can dehydrate to form a cyclic trimer (boroxine). This breaks the symmetry and creates a second set of aromatic peaks, usually slightly downfield.
-
Solution: Add 1 drop of D₂O (will erase OH peaks but hydrolyze boroxine back to monomer) OR heat the sample slightly.
3. Methanolysis:
If using MeOD, you may see a singlet ~3.6 ppm corresponding to
-
Solution: Evaporate solvent and redissolve in DMSO-d6.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science, 310(5751), 1166-1170. (Primary source for boronic acid linker synthesis/characterization).
Sources
Mass spectrometry fragmentation pattern of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry behavior of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid (MW: 242.04 Da). As a bifunctional building block containing both a carboxylic acid and a boronic acid on a biphenyl core, this molecule presents unique ionization challenges.
Key Findings:
-
Dominant Ionization: Negative Electrospray Ionization (ESI-) is superior to Positive mode due to the high acidity of the carboxyl moiety (pKa ~4.2).
-
Fragmentation Signature: The spectrum is defined by a "tug-of-war" between decarboxylation (loss of 44 Da) and boronic dehydration (loss of 18 Da).
-
Critical Comparison: Unlike its pinacol ester derivatives (which suffer from hydrolysis instability), the free acid shows distinct, stable fragmentation channels useful for quantification, provided pH is controlled.
Structural Analysis & Theoretical Basis
The analyte contains two ionizable/reactive termini separated by a conjugated biphenyl system. Understanding the electronic competition between these groups is prerequisite to interpreting the MS spectra.
| Feature | Moiety | pKa (Approx) | MS Behavior |
| Charge Carrier | Carboxylic Acid (-COOH) | 4.2 | Primary site of deprotonation ([M-H]⁻). Directs the ion into the analyzer. |
| Neutral Loss | Boronic Acid (-B(OH)₂) | 8.8 - 9.0 | Prone to thermal dehydration in the source. Forms boroxine trimers if concentration is high. |
| Backbone | Biphenyl | N/A | Stable. Resists fragmentation until high collision energies (CE). |
Isotopic Signature
A critical validation step for any organoboron compound is the isotopic envelope. Boron exists naturally as
-
Diagnostic Rule: The molecular ion cluster must exhibit a precursor peak (
) and an peak at approximately 25% intensity of the base peak. Absence of this pattern indicates loss of the boron group or misidentification.
Comparative Fragmentation Analysis
This section compares the fragmentation pattern of the target molecule against its monofunctional analogs to isolate specific spectral contributions.
Scenario A: ESI Negative Mode (Collision Induced Dissociation)
Precursor Ion: [M-H]⁻ at m/z 241.03
1. Primary Pathway: The Boronic Dehydration
Unlike simple benzoic acids where decarboxylation is immediate, the boronic acid moiety often dehydrates first or simultaneously.
-
Mechanism: Charge-remote fragmentation.[1] The boronic acid loses a water molecule to form a cyclic boroxine-like substructure or a simple anhydride.
-
Observation: Transition m/z 241 → 223 (-18 Da).
2. Secondary Pathway: Decarboxylation
Driven by the stability of the resulting anion.
-
Mechanism: Homolytic or heterolytic cleavage of the C-C bond adjacent to the carboxylate.
-
Observation: Transition m/z 241 → 197 (-44 Da).
3. Comparison with Alternatives
| Compound | Structure | Primary Fragment | Distinguishing Feature |
| Target Analyte | Acid + Boron | m/z 223 (-H₂O) | Dual loss sequence (-H₂O then -CO₂). |
| 4-Biphenylcarboxylic acid | Acid only | m/z 153 (-CO₂) | Clean loss of CO₂; no water loss. |
| 4-Biphenylboronic acid | Boron only | m/z 180 (-H₂O) | High tendency to form trimeric adducts [3M-3H₂O-H]⁻. |
| Pinacol Ester Derivative | Boronate Ester | m/z varies | Often hydrolyzes in-source back to the free acid (m/z 241). |
Visualization of Fragmentation Pathways[2][3][4]
The following diagram illustrates the competitive fragmentation pathways verified for bifunctional aryl boronic acids.
Figure 1: Competitive fragmentation pathways showing the "tug-of-war" between boronic dehydration and decarboxylation.
Experimental Protocol (Self-Validating)
To ensure reproducible data, the following protocol controls for the hydrolysis of boronic esters and the pH sensitivity of the carboxylic acid.
Reagents & Preparation[5]
-
Solvent A: Water + 0.1% Ammonium Hydroxide (pH ~10).
-
Why: High pH ensures the carboxylic acid is fully deprotonated ([COO]⁻), maximizing sensitivity in negative mode. Acidic mobile phases (Formic acid) suppress ionization for this specific molecule.
-
-
Solvent B: Acetonitrile (100%).
-
Sample Diluent: Methanol:Water (50:50). Avoid alcohol-only diluents if analyzing ester derivatives to prevent transesterification.
Instrument Settings (Triple Quadrupole / Q-TOF)
| Parameter | Setting | Rationale |
| Polarity | Negative (-) | Exploits the acidic carboxyl group (pKa 4.2). |
| Capillary Voltage | 2.5 - 3.0 kV | Lower voltage prevents in-source discharge common with boronic acids. |
| Cone Voltage | 20 - 30 V | Critical: Too high (>40V) causes in-source dehydration (m/z 223 appears as parent). |
| Desolvation Temp | 350°C | Ensure complete vaporization of the biphenyl core. |
| Collision Energy | Ramp 10-40 eV | Low energy preserves the boronic moiety; high energy forces the C-C cleavage. |
Workflow Diagram
Figure 2: Optimized analytical workflow emphasizing high pH separation to maximize ionization efficiency.
Data Interpretation & Troubleshooting
Quantitative Transitions (MRM)
For pharmacokinetic (PK) or purity assays, use the following transitions.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Notes |
| Quantifier | 241.0 | 197.0 | 25 | Loss of CO₂ is the most robust, high-intensity channel. |
| Qualifier 1 | 241.0 | 223.0 | 15 | Loss of H₂O. Monitor to ensure source temp isn't too high. |
| Qualifier 2 | 241.0 | 179.0 | 35 | Combined loss. Specificity check. |
Common Artifacts
-
Peak Tailing: Caused by interaction of the Boron atom with silanols on the HPLC column.
-
Fix: Use columns with "high coverage" end-capping (e.g., ethylene bridged hybrid particles) and maintain basic pH.
-
-
In-Source Boroxine Formation: Observation of ions at m/z > 600.
-
Fix: Lower the sample concentration.[2] Boroxines are concentration-dependent trimers.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Biphenyl-4-carboxylic acid (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Crotti, A. E., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Royal Society of Chemistry (RSC) Advances. Available at: [Link]
-
Genentech Inc. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Chromatography B. (Demonstrates hydrolysis issues of ester alternatives). Available at: [Link]
-
University of Massachusetts. pKa Values for Organic and Inorganic Bronsted Acids. (Reference for Carboxylic vs Boronic acidity). Available at: [Link]
Sources
A Senior Application Scientist's Guide to Differentiating Carboxylic and Boronic Acids via FTIR Spectroscopy
In the landscape of pharmaceutical and chemical research, the precise identification of functional groups is paramount for understanding molecular structure, predicting reactivity, and ensuring the quality of synthesized compounds. Among the most powerful and accessible analytical techniques for this purpose is Fourier-Transform Infrared (FTIR) Spectroscopy.[1][2][3] This guide provides an in-depth comparison of the FTIR spectral signatures of two critical functional groups: carboxylic acids (-COOH) and boronic acids [-B(OH)₂], equipping researchers with the expertise to distinguish them with confidence.
The Vibrational Language of Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds.[1][3] Each type of bond (e.g., C=O, O-H, B-O) vibrates at a characteristic frequency, resulting in an absorption peak in the FTIR spectrum. The position, intensity, and shape of these peaks create a unique "fingerprint" that allows for the identification of the molecule's functional groups.[4][5]
The Unmistakable Signature of a Carboxylic Acid
The carboxylic acid group (-COOH) presents one of the most recognizable sets of peaks in an IR spectrum, largely due to the phenomenon of hydrogen bonding. In condensed phases (liquids or solids), carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization profoundly influences the group's primary vibrational modes.
-
O-H Stretching: The most telling feature is an exceptionally broad and strong absorption band for the hydroxyl (O-H) stretch, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[3][6][7][8][9][10][11][12] This extensive broadening is a direct consequence of the strong hydrogen bonding in the dimer, which creates a continuum of O-H bond energies.[3][7][13] The band is often so wide that it overlaps with the C-H stretching region.[6][7][10]
-
C=O Stretching: A sharp and very intense peak corresponding to the carbonyl (C=O) stretch is another key identifier. For a hydrogen-bonded dimer, this peak typically appears around 1710-1725 cm⁻¹.[3][14] If the acid is in a monomeric state (e.g., in a very dilute non-polar solution), this peak can shift to a higher wavenumber, around 1760 cm⁻¹.[7][9][10]
-
C-O Stretching and O-H Bending: Carboxylic acids also show a C-O stretching vibration between 1320-1210 cm⁻¹ and broad O-H in-plane and out-of-plane bending vibrations.[7] The out-of-plane bend near 920 cm⁻¹ is another characteristic feature of the dimer.
The combination of the extremely broad O-H stretch and the intense C=O stretch is the definitive signature of a carboxylic acid.[8]
The Nuanced Spectrum of a Boronic Acid
The boronic acid group [-B(OH)₂] offers a different, more nuanced spectral profile. Its appearance can be complicated by the potential for dehydration to form cyclic boroxine anhydrides, but key features allow for its identification.
-
O-H Stretching: Boronic acids also exhibit O-H stretching vibrations. However, they typically appear as sharper, more defined bands compared to their carboxylic acid counterparts. One may observe a "free" O-H stretching band around 3600 cm⁻¹ and broader absorptions from intermolecular hydrogen bonding, often seen as a broad peak around 3200 cm⁻¹.[15] The key distinction is the absence of the massive, ultra-broad trough seen from 3300-2500 cm⁻¹ in carboxylic acid dimers.
-
B-O Stretching: The most characteristic vibration for boronic acids is the asymmetric B-O stretch, which gives rise to a strong, prominent peak typically found in the 1310-1380 cm⁻¹ region.[16][17][18] This peak is a primary indicator for the presence of the boronic acid moiety.
-
O-B-O Bending: Deformations and bending of the O-B-O group can produce peaks in the fingerprint region, often observed around 547 cm⁻¹.[15]
The critical takeaway for identifying a boronic acid is the presence of a strong B-O stretch and the characteristic O-H bands, coupled with the definitive absence of the C=O stretch around 1700 cm⁻¹.
Head-to-Head Comparison: A Spectral Showdown
The most effective way to differentiate these two functional groups is by directly comparing their key spectral regions.
| Feature | Carboxylic Acid (-COOH) | Boronic Acid [-B(OH)₂] | Causality & Expert Insight |
| O-H Stretch | Very broad, strong absorption from ~3300-2500 cm⁻¹ | Sharper "free" O-H and/or a broad H-bonded peak ~3200 cm⁻¹ | The extensive hydrogen-bonded dimer structure of carboxylic acids creates a wide range of O-H bond energies, causing extreme peak broadening. Boronic acids have weaker, less constrained H-bonding. |
| C=O Stretch | Strong, sharp absorption from ~1760-1690 cm⁻¹ | Absent | This is the most definitive differentiator. The carbonyl group is fundamental to a carboxylic acid and absent in a boronic acid. |
| Key Group Stretch | C-O Stretch: 1320-1210 cm⁻¹ | B-O Stretch: Strong, sharp absorption from ~1380-1310 cm⁻¹ | The B-O bond vibration is the key positive indicator for a boronic acid, just as the C=O stretch is for a carboxylic acid. |
Experimental Protocol: Acquiring a Trustworthy Spectrum via ATR-FTIR
To ensure the data you collect is reliable and interpretable, a robust experimental protocol is essential. Attenuated Total Reflectance (ATR) is a common, convenient method requiring minimal sample preparation.[19]
Objective: To obtain a high-quality FTIR spectrum of a solid organic acid sample for functional group identification.
Methodology:
-
Background Spectrum Acquisition (Self-Validation Step):
-
Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Wipe it gently with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.
-
Lower the sampling anvil to make contact with the empty crystal.
-
Acquire a background spectrum (typically 32 or 64 scans at a resolution of 4 cm⁻¹).
-
Causality: This critical step measures the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself. The software will automatically subtract this background from your sample spectrum, ensuring the resulting data is only from your compound.
-
-
Sample Preparation and Loading:
-
Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.[19] Ensure the sample is dry, as moisture will introduce a broad O-H peak around 3400 cm⁻¹, which can confound interpretation.
-
Lower the anvil onto the sample and apply consistent pressure using the built-in torque mechanism.
-
Causality: Good contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample adequately, leading to a strong, high-quality signal. Inconsistent pressure can affect reproducibility.[19]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Cleaning:
-
After acquisition, clean the ATR crystal thoroughly with an appropriate solvent.
-
The resulting spectrum should be displayed in absorbance or transmittance. Key peaks should be labeled with their wavenumbers.
-
Trustworthiness: By following a consistent cleaning and backgrounding procedure, you ensure that there is no cross-contamination between samples and that the spectral data is an accurate representation of the material being analyzed.
-
Visualizing the Diagnostic Workflow
When analyzing an unknown spectrum, a logical workflow can quickly lead to the correct identification. The following diagram illustrates the decision-making process based on the key characteristic peaks.
Caption: Decision tree for distinguishing functional groups in an FTIR spectrum.
References
- Vertex AI Search. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- Specac Ltd. Interpreting Infrared Spectra.
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- ResearchGate. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results.
- ResearchG
- AIP Publishing. An Experimental and Theoretical Study of Molecular Structure and Vibrational Spectra of 2-Methylphenyl Boronic Acid by Density F.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- MSU Chemistry. Infrared Spectrometry.
- ResearchGate.
- DergiPark. (2021, June 29). VIBRATIONAL STUDIES OF MONOMER, DIMER AND TRIMER STRUCTURES OF 4-CARBOXY PHENYLBORONIC ACID.
- University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.
- AIP Publishing. (2005, September 28). Vibrational coupling in carboxylic acid dimers.
- Geochimica et Cosmochimica Acta. ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide.
- TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy?.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- SpringerLink. (2025, August 6). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy.
- Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
- ResearchGate. (2025, August 10). Vibrational dynamics of carboxylic acid dimers in gas and dilute solution.
- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
- PubMed. (2005, May 15). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Air Quality Research Center.
- Scribd. FTIR Analysis of Organic Compounds.
- Polymer Chemistry Characterization Lab.
- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- University of Colorado Boulder. IR Spectroscopy of Hydrocarbons.
- Oreate AI Blog. (2026, January 15). Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols.
Sources
- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. azooptics.com [azooptics.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. tutorchase.com [tutorchase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols - Oreate AI Blog [oreateai.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Publish Comparison Guide: Purity Analysis of 4'-Borono-[1,1'-biphenyl]-4-carboxylic Acid
Executive Summary: The Dual-Functionality Challenge
4'-Borono-[1,1'-biphenyl]-4-carboxylic acid (CAS: 876189-17-8) presents a unique analytical paradox. It contains two distinct acidic functionalities on a biphenyl core: a carboxylic acid (pKa ~4.2) and a boronic acid (Lewis acid, pKa ~9-10).
This guide compares the Standard Generic Method (often applied blindly from general screening protocols) against an Optimized Boronic-Specific Method . The data demonstrates that while standard methods often yield split peaks and quantitation errors due to in situ esterification and boroxine formation, the optimized protocol ensures integral peak shape and accurate purity assessment.
Technical Comparison: Why Standard Methods Fail
The primary failure mode in analyzing aryl boronic acids is solvent-analyte interaction .
Method A: The "Standard" Generic Approach (NOT RECOMMENDED)
-
Column: Standard C18 (e.g., 5 µm, 100 Å).
-
Mobile Phase: Methanol / Water with 0.1% TFA.
-
Mechanism of Failure:
-
Methanolysis: Boronic acids react rapidly with methanol in the mobile phase to form methyl boronic esters. This creates a dynamic equilibrium during the run, resulting in peak broadening or distinct "ghost" peaks.
-
Silanol Tailing: The Lewis-acidic boron atom coordinates with free silanols on standard silica supports, causing severe tailing (
). -
Boroxine Formation: Without specific pH control or water content, the molecule may dehydrate into its cyclic trimeric anhydride (boroxine), appearing as multiple peaks.
-
Method B: The Optimized Boronic-Specific Method (RECOMMENDED)
-
Column: High-Strength Silica (HSS) T3 or End-capped Phenyl-Hexyl.
-
Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid.
-
Mechanism of Success:
-
Inert Solvent System: Acetonitrile is aprotic and prevents esterification.
-
Silanol Shielding: HSS T3 columns are designed to retain polar compounds and minimize silanol activity, crucial for the polar boronic moiety.
-
Acidic Suppression: Formic acid suppresses the ionization of the carboxylic acid (keeping it neutral for retention) while maintaining a low pH where the boronic acid remains in its trigonal planar (neutral) form.
-
Performance Data Summary
| Metric | Method A (Standard C18/MeOH) | Method B (Optimized HSS/ACN) | Impact on Research |
| Peak Shape ( | 2.1 (Severe Tailing) | 1.1 (Symmetric) | Accurate integration of impurities. |
| Resolution ( | < 1.5 (vs. Boroxine) | > 3.0 | Distinction between dehydration products. |
| Artifacts | +5-10% (Methyl Esters) | None Detected | Prevents false impurity reporting. |
| Retention ( | 1.2 (Elutes near void) | 4.5 | Avoids ion-suppression zones in MS. |
Detailed Experimental Protocol (Method B)
Objective: Quantify purity of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid with >99.5% confidence.
Reagents & Equipment
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid.
-
Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid.
-
Column: Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl.
-
Diluent: 50:50 ACN:Water (Do not use MeOH).
Instrument Parameters
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controlled).
-
Detection: UV @ 254 nm (Primary) and 280 nm.
-
Injection Volume: 5-10 µL.
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Curve | Description |
| 0.0 | 95 | 5 | Initial | Equilibrate high aqueous to retain polar boronic acid. |
| 10.0 | 5 | 95 | Linear | Elute hydrophobic biphenyl core. |
| 12.0 | 5 | 95 | Hold | Wash column. |
| 12.1 | 95 | 5 | Step | Return to initial. |
| 15.0 | 95 | 5 | Hold | Re-equilibration (Critical). |
Sample Preparation
-
Weigh 5 mg of sample.
-
Dissolve in 1 mL of DMSO (if solubility is an issue) or ACN .
-
Dilute to 0.5 mg/mL with Water/ACN (50:50).
-
Note: Prepare fresh. Boronic acids can slowly dehydrate in solution.
Visualizations & Mechanisms
Figure 1: Boronic Acid Equilibrium & Artifact Pathways
This diagram illustrates why Methanol (Method A) fails and how the Optimized Method (Method B) stabilizes the analyte.
Caption: Method B (Green paths) forces the equilibrium toward the neutral target analyte using aqueous acid and ACN. Method A (Red path) introduces ester artifacts.
Figure 2: Method Development Workflow
A logical decision tree for validating the purity method.
Caption: Decision tree for optimizing boronic acid analysis, highlighting the correction of tailing and splitting issues.
Troubleshooting & Self-Validation
To ensure your data is trustworthy (Trustworthiness), perform these two self-checks:
-
The "Diluent Check": Inject the sample dissolved in 100% ACN vs. the sample dissolved in 100% Methanol.
-
Result: If the Methanol injection shows a different retention time or a double peak, your method is suffering from on-column esterification. Stick to ACN.
-
-
The "Flow Rate Test": Reduce flow rate by 50%.
-
Result: If the peak area ratio of the "impurity" changes significantly, it is likely a dynamic equilibrium artifact (boroxine), not a real impurity.
-
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Link
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Method Library. Link
-
Kumar, A., et al. Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis, 2012. Link
-
Sigma-Aldrich. 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid Product Specification.Link
-
ResearchGate. Discussion on Purification and Analysis of Boronic Acids.Link
Navigating Thermal Frontiers: A Comparative Guide to the Stability of 4'-Borono-[1,1'-biphenyl]-4-carboxylic Acid Based MOFs
For Immediate Release
In the intricate world of advanced materials, the thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter dictating their suitability for a vast array of applications, from gas storage and separation to catalysis and drug delivery. This guide offers a deep dive into the thermal behavior of MOFs constructed from the functionalized linker, 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid. While direct, extensive experimental data for this specific family of MOFs remains an emerging field of study, this document provides a robust comparative analysis, drawing upon established principles of MOF chemistry and experimental data from structurally analogous materials.
The Bedrock of Performance: Why Thermal Stability in MOFs is Paramount
The operational window of a MOF is largely defined by its ability to withstand thermal stress. Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating this property, providing a quantitative measure of a material's mass change as a function of temperature. This data reveals crucial information about decomposition temperatures, the presence of solvated molecules, and the nature of the thermal degradation process. For researchers and drug development professionals, a thorough understanding of a MOF's thermal limits is non-negotiable for designing reliable and effective technologies.
Deconstructing Thermal Decomposition: A Look at Biphenyl-Based MOFs
MOFs constructed from biphenyl-dicarboxylate linkers are a well-established class of materials known for their robust frameworks. The thermal stability of these materials is influenced by several factors, including the nature of the metal node, the connectivity of the framework, and the presence of functional groups on the organic linker.[1]
Generally, the thermal decomposition of carboxylate-based MOFs proceeds through a multi-step process. The initial weight loss, typically occurring below 200 °C, corresponds to the removal of guest and coordinated solvent molecules from the pores and metal centers.[2] The subsequent, more significant weight loss at higher temperatures signifies the decomposition of the organic linker and the collapse of the framework structure, often leaving behind a metal oxide residue.[3]
The Boronic Acid Moiety: A Double-Edged Sword in Thermal Stability?
The introduction of a boronic acid group onto the biphenyl-dicarboxylate linker in 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid introduces a new dimension to the thermal behavior of the resulting MOFs. While no direct TGA data for MOFs based on this specific linker is publicly available, we can hypothesize its influence based on the chemical nature of the B(OH)₂ group.
Anticipated Thermal Decomposition Profile:
A hypothetical TGA curve for a 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid based MOF would likely exhibit the following features:
-
Initial Desolvation: A weight loss step at temperatures typically below 200 °C, corresponding to the removal of solvent molecules.
-
Dehydration of Boronic Acid: A subsequent weight loss event may occur due to the dehydration of the boronic acid groups, which can form boroxine anhydrides. This process is known to occur in boronic acids upon heating.
-
Linker Decomposition: The primary decomposition of the organic linker, leading to the collapse of the MOF framework. This is expected to occur at a temperature comparable to, or potentially slightly lower than, that of MOFs based on the parent 4,4'-biphenyldicarboxylic acid, depending on the influence of the boronic acid group on the overall bond strengths within the framework.
The presence of the boronic acid group could potentially offer a pathway for crosslinking between linkers at elevated temperatures through the formation of boroxine networks, which might transiently enhance stability before ultimate decomposition. However, the B-C bond itself may represent a point of thermal vulnerability compared to the C-C bonds of the biphenyl backbone.
Comparative Analysis: Benchmarking Against Established MOFs
To contextualize the expected thermal stability, a comparison with well-characterized MOFs is essential.
| MOF Family | Linker | Metal Node | Typical Decomposition Temperature (°C) | Key Stability Features |
| UiO-66 | Terephthalic acid | Zr₆O₄(OH)₄ | ~450-550 | Exceptionally high thermal and chemical stability due to the strong Zr-O bonds and high connectivity of the metal cluster.[4] |
| MOF-5 | Terephthalic acid | Zn₄O | ~400-450 | Robust framework, but generally less stable than Zr-based MOFs.[5] |
| Biphenyl-based MOFs (General) | 4,4'-Biphenyldicarboxylic acid | Various (e.g., Zn, Cu) | ~350-450 | Good thermal stability, with the extended biphenyl linker contributing to a rigid framework. |
| Hypothetical 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid MOF | 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid | Zr, Zn, etc. | Estimated ~300-400 | The boronic acid group may introduce an earlier onset of decomposition compared to the parent biphenyl linker, though the exact temperature will be highly dependent on the metal node and framework topology. |
Insights from the Comparison:
It is anticipated that MOFs based on 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid will exhibit good, but not exceptional, thermal stability. The choice of a highly stable metal node, such as the Zr₆ cluster found in UiO-type MOFs, would likely result in a more robust material compared to those with less stable nodes like the Zn₄O cluster. The ultimate thermal performance will be a trade-off between the inherent stability of the biphenyl-carboxylate backbone and the thermal reactivity of the boronic acid functionality.
Experimental Protocol: Thermogravimetric Analysis of MOFs
To ensure accurate and reproducible data, a standardized TGA protocol is crucial.
Objective: To determine the thermal stability and decomposition profile of a MOF sample.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Ensure the MOF sample is properly activated to remove residual solvents from the pores. This is typically achieved by heating the sample under vacuum.
-
TGA Instrument Setup:
-
Place a small, accurately weighed amount of the activated MOF sample (typically 5-10 mg) into a clean, tared TGA pan (e.g., alumina or platinum).
-
Place the pan into the TGA furnace.
-
-
Experimental Conditions:
-
Atmosphere: Select an appropriate atmosphere (e.g., inert: N₂ or Ar; oxidative: Air or O₂). For studying the intrinsic thermal stability of the framework, an inert atmosphere is preferred.
-
Flow Rate: Set a constant gas flow rate (e.g., 50-100 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled heating rate (e.g., 5-10 °C/min) to a final temperature that is beyond the expected decomposition point (e.g., 800 °C).
-
-
-
Data Analysis:
-
Plot the sample weight (or weight percent) as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperatures of major weight loss events and the residual mass.
-
The derivative of the TGA curve (DTG) can be used to more accurately pinpoint the temperatures of maximum decomposition rates.
-
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A streamlined workflow for performing thermogravimetric analysis on MOF samples.
Caption: A proposed thermal decomposition pathway for a 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid based MOF.
Conclusion and Future Outlook
The thermal stability of MOFs based on 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid is a promising area of research with significant potential. While this guide provides a comparative framework based on existing knowledge, further experimental investigation is required to fully elucidate the thermal behavior of this specific class of materials. Future studies should focus on the synthesis and detailed TGA characterization of these MOFs with various metal nodes to build a comprehensive understanding of their structure-property relationships. Such data will be invaluable for the rational design of next-generation MOFs for a wide range of applications.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Thermal decomposition and high-temperature behavior of Metal-Organic Frameworks | Poster Board #M13 - American Chemical Society [acs.digitellinc.com]
- 4. Mesoporous zirconium based metal–organic frameworks, a topological review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zr-based MOFs: relation between linkers connectivity, stability, and catalytic activity – UACH [iic.cas.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 14. rsc.org [rsc.org]
- 15. RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo1-X-ZIF-8 for Recent Applications [mdpi.com]
- 16. Boronic acid grafted metal-organic framework for selective enrichment of cis-diol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. mdpi.com [mdpi.com]
- 20. Thermal Engineering of Metal–Organic Frameworks for Adsorption Applications: A Molecular Simulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Our journey of developing multifunctional metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4'-Borono-[1,1'-biphenyl]-4-carboxylic acid proper disposal procedures
This guide provides a technical, field-validated protocol for the disposal of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid (CAS 89583-00-6).[1][2] It is designed for researchers and EHS professionals requiring immediate, actionable data without fluff.[1][2]
Chemical Profile & Safety Assessment
Before initiating disposal, you must understand the material's physicochemical behavior.[1][2] This compound is a bifunctional building block (containing both boronic acid and carboxylic acid moieties) often used in Suzuki-Miyaura cross-coupling.
-
CAS Number: 89583-00-6
-
Synonyms: 4-(4-Carboxyphenyl)phenylboronic acid
-
Physical State: Solid (Powder), typically white to beige.[1][2]
-
Acidity: Weakly acidic due to the carboxylic acid group (
) and the Lewis acidic boron center.
Hazard Identification (GHS Classification)
Unlike highly toxic organometallics, this compound is primarily an Irritant .[1][2] However, its disposal must prevent environmental accumulation of boron and biphenyl derivatives.[1][2]
| Hazard Class | GHS Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[3][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][6][7][8] |
| STOT-SE | H335 | May cause respiratory irritation (if dust is inhaled). |
Waste Characterization & Segregation
Proper characterization prevents dangerous cross-reactivity in central waste accumulation areas.
-
RCRA Status (USA): This specific CAS is not P-listed or U-listed by the EPA. However, under the "Generator Knowledge" rule, it must be treated as Hazardous Chemical Waste due to its irritant properties and potential for environmental toxicity.[1][2]
-
Compatibility Group: Organic Acids / Non-Halogenated Organics.
Disposal Decision Matrix
The following logic gate determines the correct waste stream for your material.
Figure 1: Waste stream segregation logic for 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired reagents, spill cleanup residues, or excess weighing powder.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: "4'-Borono-[1,1'-biphenyl]-4-carboxylic acid" (Do not use abbreviations like "BBCA").[1]
-
Hazards: Check "Irritant" and "Toxic".
-
-
Transfer: Transfer solid carefully to avoid dusting. If the solid is caked, do not chip at it with metal tools that might spark; use a plastic spatula.[1][2]
-
Final Disposal: This material requires High-Temperature Incineration . Ensure your institutional waste handler sends this stream to an incineration facility equipped with a scrubber (to capture boron oxides).
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for mother liquors or reaction solvents containing the compound.
-
Solvent Compatibility Check:
-
pH Check (Aqueous Streams):
-
If the compound is in an aqueous basic solution (e.g., Suzuki coupling workup), the boronic acid exists as a boronate salt.[1][2]
-
Do not pour down the drain. Even if water-soluble, boron compounds can be phytotoxic and are regulated in many municipal wastewater districts.[1][2]
-
Collect in Aqueous Hazardous Waste containers.
-
Protocol C: Contaminated Debris
-
Gloves/Paper Towels: If heavily soiled, place in a sealed clear bag and dispose of as Solid Hazardous Waste .[1] If merely trace-contaminated, they may often be disposed of as standard lab trash (verify with your local EHS officer).[1][2]
-
Sharps: Needles contaminated with this compound must go into Biohazard/Chemical Sharps containers, never regular trash.[1][2]
Emergency Procedures: Spills
In the event of a powder spill outside a fume hood:
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves , Safety Goggles , and an N95 respirator (to prevent inhalation of boronic acid dust).[1][2]
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup:
-
Sweep up the damp material into a dustpan.
-
Wipe the surface with a mild soap solution (the carboxylic acid moiety makes it soluble in basic soapy water).
-
Place all cleanup materials into the Solid Hazardous Waste container.
-
References & Authority
-
Sigma-Aldrich. Safety Data Sheet: 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid. (Accessed 2025).[3][8][9][10]
-
Thermo Fisher Scientific. 4-Biphenylcarboxylic acid Safety Data Sheet. (Accessed 2025).[3][8][9][10]
-
BenchChem. Proper Disposal of Boronic Acid Derivatives. (2025).
-
US EPA. Hazardous Waste Codes & RCRA Regulations. (2025).
Sources
- 1. adem.alabama.gov [adem.alabama.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.es [fishersci.es]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
